molecular formula C14H23NO4 B2602050 5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid CAS No. 2377033-14-0

5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid

Cat. No. B2602050
CAS RN: 2377033-14-0
M. Wt: 269.341
InChI Key: LDXMOWNQUTTYEF-YPFXGUDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid, also known as Boc-ASN, is a chemical compound used in scientific research. It is a derivative of aspartic acid and is commonly used as a building block in the synthesis of peptides and proteins.

Scientific Research Applications

1. Use in Introducing Boc Protecting Group to Amines

5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid has been utilized in the introduction of Boc (tert-butoxycarbonyl) protecting groups to amines. A new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate (Boc-OASUD), has been developed for preparing N-Boc-amino acids. This reagent offers advantages in terms of stability and ease of handling compared to di-tert-butyl dicarbonate (Rao et al., 2017).

2. Role in Photochemical and Thermal Rearrangement

The compound has been involved in studies exploring the photochemical and thermal rearrangement of oxaziridines. These studies have provided evidence supporting the stereoelectronic theory, which explains regioselectivities observed in these rearrangements (Lattes et al., 1982).

3. Synthesis and Conformational Analysis of Spirolactams

Research includes the synthesis of spirolactams, using derivatives of 5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid. These spirolactams serve as constrained surrogates for dipeptides like Pro-Leu and Gly-Leu in peptide synthesis. Their conformational properties have been analyzed using NMR experiments and molecular modeling (Fernandez et al., 2002).

4. Stereochemistry and Elimination Reactions

The compound is also relevant in the study of stereochemistry and elimination reactions in spiroketals. This research contributes to understanding the synthesis of α-bromine-containing spiroketal metabolites, which are significant in various biological processes (Lawson et al., 1993).

5. Facilitating One-Pot Curtius Rearrangement

The compound has been used in facilitating the one-pot Curtius rearrangement process. This technique allows the transformation of carboxylic acids into tert-butyl carbamates, which are useful in synthesizing protected amino acids (Lebel & Leogane, 2005).

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-5-4-6-14(15)8-10(9-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXMOWNQUTTYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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